Crenolanib besylate
Overview
Description
Crenolanib besylate is a selective and potent type I tyrosine kinase inhibitor. It is an orally bioavailable benzimidazole that selectively inhibits signaling of wild-type and mutant isoforms of class III receptor tyrosine kinases, including FMS-like tyrosine kinase 3, platelet-derived growth factor receptor alpha, and platelet-derived growth factor receptor beta . This compound is currently being evaluated for safety and efficacy in clinical trials for various types of cancer, including acute myeloid leukemia, gastrointestinal stromal tumor, and glioma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of crenolanib besylate involves multiple steps, starting from the preparation of the benzimidazole coreThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, automated systems for monitoring and control, and stringent quality assurance protocols to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Crenolanib besylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic activation and deactivation in biological systems .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures, pH levels, and reaction times .
Major Products Formed: The major products formed from the reactions of this compound include its metabolites, which are crucial for its pharmacological activity. These metabolites are formed through the oxidation and reduction of the parent compound, leading to the formation of active and inactive forms .
Scientific Research Applications
Crenolanib besylate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the mechanisms of tyrosine kinase inhibition. In biology, it is used to investigate the role of receptor tyrosine kinases in cell signaling and cancer progression. In medicine, this compound is being evaluated for its therapeutic potential in treating various types of cancer, including acute myeloid leukemia, gastrointestinal stromal tumor, and glioma . In industry, it is used in the development of new drugs and therapeutic agents targeting tyrosine kinases .
Mechanism of Action
Crenolanib besylate exerts its effects by selectively inhibiting the activity of specific tyrosine kinases, including FMS-like tyrosine kinase 3, platelet-derived growth factor receptor alpha, and platelet-derived growth factor receptor beta. These kinases play a crucial role in cell proliferation, differentiation, and survival. By inhibiting their activity, this compound disrupts the signaling pathways that promote cancer cell growth and survival . The molecular targets and pathways involved include the ERK and AKT/mTOR signaling pathways, which are critical for cell growth and survival .
Comparison with Similar Compounds
Crenolanib besylate is unique in its ability to selectively inhibit both wild-type and mutant isoforms of class III receptor tyrosine kinases. This makes it particularly effective against cancers with specific genetic mutations, such as FLT3-ITD and FLT3-D835 mutations . Similar compounds include quizartinib and sorafenib, which also target tyrosine kinases but have different selectivity and potency profiles . Compared to these compounds, this compound has shown superior activity against certain resistant mutations and a lower incidence of side effects .
Similar Compounds
- Quizartinib
- Sorafenib
- Midostaurin
- Gilteritinib
Properties
IUPAC Name |
benzenesulfonic acid;1-[2-[5-[(3-methyloxetan-3-yl)methoxy]benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2.C6H6O3S/c1-26(14-32-15-26)16-33-20-6-7-22-21(13-20)28-17-31(22)24-8-5-18-3-2-4-23(25(18)29-24)30-11-9-19(27)10-12-30;7-10(8,9)6-4-2-1-3-5-6/h2-8,13,17,19H,9-12,14-16,27H2,1H3;1-5H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQUTWAXTHJROR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4.C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
670220-93-6 | |
Record name | 4-Piperidinamine, 1-[2-[5-[(3-methyl-3-oxetanyl)methoxy]-1H-benzimidazol-1-yl]-8-quinolinyl]-, benzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=670220-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Crenolanib besylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0670220936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CRENOLANIB BESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC4B01024K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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